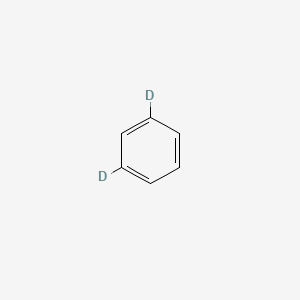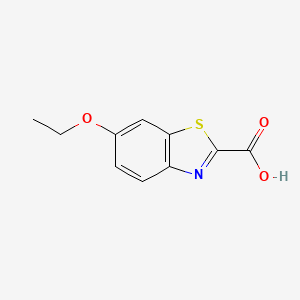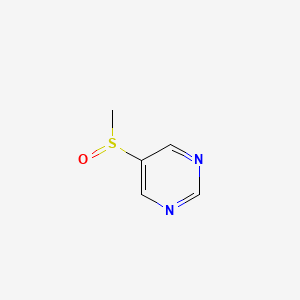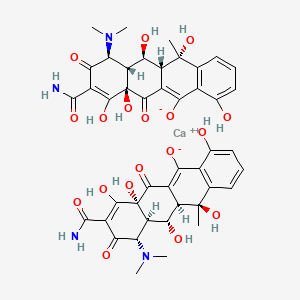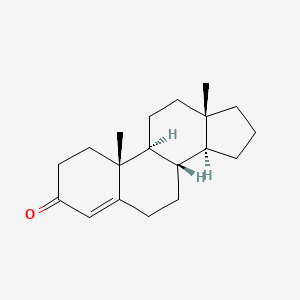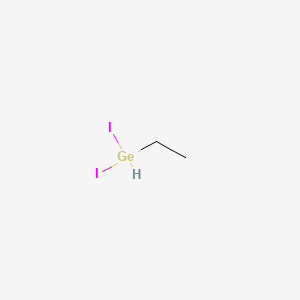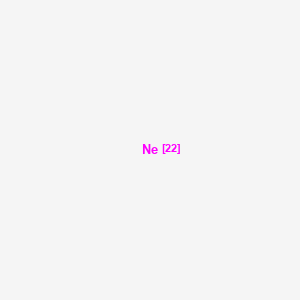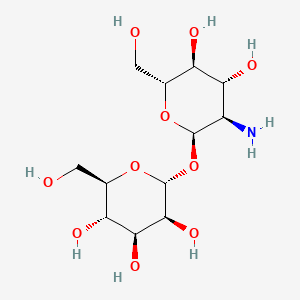
GlcN(a1-1a)Man
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GlcN(a1-1a)Man is a synthetic antibiotic compound known for its broad-spectrum antibacterial activity. It is designed to inhibit the growth of various pathogenic bacteria, making it a valuable tool in the fight against bacterial infections. This compound is particularly effective against gram-positive and gram-negative bacteria, which makes it a versatile option in clinical settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GlcN(a1-1a)Man involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of a primary amine with a carboxylic acid derivative to form an amide bond. This is followed by a series of functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the necessary functional groups for antibacterial activity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include strong acids and bases, oxidizing agents, and reducing agents. The final product is purified using techniques such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions
GlcN(a1-1a)Man undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or reduce its antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学研究应用
GlcN(a1-1a)Man has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and the development of new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to develop strategies to overcome them.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用机制
The mechanism of action of GlcN(a1-1a)Man involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular targets include transpeptidases and transglycosylases, which are essential for bacterial cell wall integrity.
相似化合物的比较
Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different chemical structure.
Cephalosporin: Another class of antibiotics with a similar mechanism of action but broader spectrum activity.
Vancomycin: Targets cell wall synthesis but binds to different sites on the bacterial cell wall precursors.
Uniqueness
GlcN(a1-1a)Man is unique in its ability to inhibit a wide range of bacterial strains, including those resistant to other antibiotics. Its synthetic nature allows for modifications to enhance its efficacy and reduce resistance development. Additionally, its broad-spectrum activity makes it a versatile option for treating various bacterial infections.
属性
CAS 编号 |
14510-04-4 |
|---|---|
分子式 |
C12H23NO10 |
分子量 |
341.313 |
IUPAC 名称 |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI 键 |
YSVQUZOHQULZQP-RYRYQYGESA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


